N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the reaction of piperidine with 2-amino-2-oxoethyl compounds under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
N-acylpiperidine: Contains an acyl group attached to the piperidine ring.
Piperidinones: Compounds with a ketone group attached to the piperidine ring
Uniqueness
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Properties
CAS No. |
604752-95-6 |
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Molecular Formula |
C12H23N3O2 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)11(17)14-9-4-6-15(7-5-9)8-10(13)16/h9H,4-8H2,1-3H3,(H2,13,16)(H,14,17) |
InChI Key |
YEPPQMRENYKKFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCN(CC1)CC(=O)N |
Origin of Product |
United States |
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